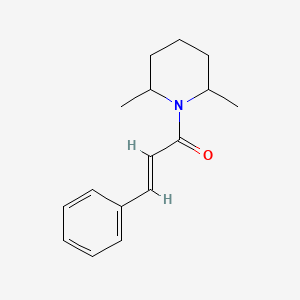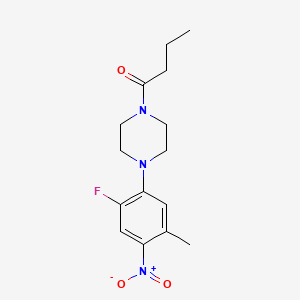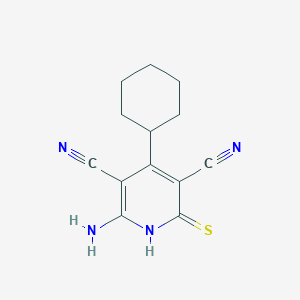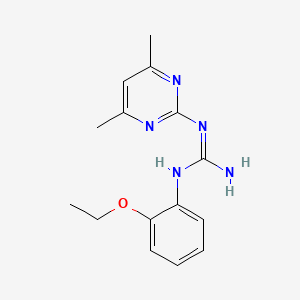![molecular formula C16H13ClN2 B5910327 2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)
2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as mibefradil, which is its generic name. Mibefradil belongs to the class of compounds known as benzimidazoles, which are heterocyclic compounds that contain a benzene ring fused with an imidazole ring. Mibefradil has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
Mibefradil acts as a selective inhibitor of T-type calcium channels. T-type calcium channels are involved in the regulation of calcium influx into cells, which is important for a variety of physiological processes. Mibefradil binds to the alpha-1 subunit of the T-type calcium channel, which results in the inhibition of calcium influx into cells. This inhibition of calcium influx has been found to have a variety of effects on cellular function, including the regulation of blood pressure and the growth of cancer cells.
Biochemical and Physiological Effects
Mibefradil has been found to have a variety of biochemical and physiological effects. In animal models, mibefradil has been found to reduce blood pressure by inhibiting calcium influx into smooth muscle cells. Mibefradil has also been found to improve cardiac function by reducing the workload on the heart. In addition, mibefradil has been found to inhibit the growth of cancer cells by targeting specific calcium channels.
実験室実験の利点と制限
Mibefradil has several advantages for lab experiments. It is a highly selective inhibitor of T-type calcium channels, which makes it an ideal tool for studying the role of calcium channels in cellular function. Mibefradil is also relatively easy to synthesize, which makes it readily available for research purposes. However, mibefradil has some limitations for lab experiments. It has a relatively short half-life, which means that it must be administered frequently to maintain its effects. In addition, mibefradil has been found to have off-target effects on other calcium channels, which can complicate data interpretation.
将来の方向性
There are several future directions for research on mibefradil. One area of research is the development of more selective inhibitors of T-type calcium channels. This could lead to the development of more effective treatments for cardiovascular disease and cancer. Another area of research is the identification of the specific calcium channels that are targeted by mibefradil. This could lead to a better understanding of the role of calcium channels in cellular function. Finally, research could focus on the development of new methods for administering mibefradil, such as sustained-release formulations or targeted drug delivery systems.
合成法
The synthesis of mibefradil can be achieved through a multistep process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chlorobenzaldehyde with methylamine to form 4-chlorobenzylamine. The second step involves the reaction of 4-chlorobenzylamine with acetic anhydride to form 4-chlorobenzylacetamide. The third step involves the reaction of 4-chlorobenzylacetamide with 2-bromo-1-phenylethylene to form 2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole. This process has been optimized to produce high yields of mibefradil with high purity.
科学的研究の応用
Mibefradil has been found to have a variety of potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease. Mibefradil has been found to have a unique mechanism of action that involves the inhibition of T-type calcium channels. This mechanism of action has been found to be effective in reducing blood pressure and improving cardiac function in animal models. Mibefradil has also been found to have potential applications in the treatment of cancer. Studies have shown that mibefradil can inhibit the growth of cancer cells by targeting specific calcium channels.
特性
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c1-19-15-5-3-2-4-14(15)18-16(19)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIBZEGEDQMBFQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methyl-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)


![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)


